
2-Naphthalen-2-ylethylhydrazine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Naphthalen-2-ylethylhydrazine;hydrochloride” is a chemical compound with the CAS Number: 2378503-90-1 . It has a molecular weight of 222.72 . The compound is stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The molecular structure of “2-Naphthalen-2-ylethylhydrazine;hydrochloride” can be represented by the Inchi Code: 1S/C12H14N2.ClH/c13-14-8-7-10-5-6-11-3-1-2-4-12(11)9-10;/h1-6,9,14H,7-8,13H2;1H . This code provides a unique identifier for the compound and can be used to generate a 3D structure .Physical And Chemical Properties Analysis
“2-Naphthalen-2-ylethylhydrazine;hydrochloride” is a solid at room temperature . More detailed physical and chemical properties would require specific experimental measurements .Aplicaciones Científicas De Investigación
Biomedical and Medicinal Applications
2-Naphthalen-2-ylethylhydrazine hydrochloride and its derivatives, particularly those involving naphthalene structures, have found significant applications in biomedical research and medicinal chemistry. These compounds, due to their unique chemical structures, have shown promise in various therapeutic areas including antimicrobial activities, chronic and metabolic diseases treatment, and potential anticancer applications. The structure of these compounds allows for a wide variety of biomedical applications due to their ability to interact with biological cations, anions, small molecules, and macromolecules such as DNAs, enzymes, and receptors through noncovalent bonds, exhibiting extensive potentiality in medicinal applications. Some naphthalimide derivatives, which share a similar naphthalene framework, have entered clinical trials as anticancer agents, and there's active exploration in the development of naphthalimide-based medicinal developments as potential drugs for treatment of various diseases. These derivatives also serve as artificial ion receptors, fluorescent probes, and cell imaging agents, indicating their broad scope of applications in detecting ions, understanding biological processes, and determining pharmacological properties (Huo-Hui Gong et al., 2016).
Environmental and Analytical Chemistry
Research has also shown the significance of naphthalene and its derivatives in environmental and analytical chemistry. Naphthalene compounds, due to their aromatic hydrocarbon structure, play a crucial role in studies related to pollution, particularly in the biodegradation of polycyclic aromatic hydrocarbons (PAHs). Microbial degradation of naphthalene, facilitated by strains like Pseudomonas putida, represents a major mechanism for the ecological recovery of PAH-contaminated sites. This process is vital for understanding how to mitigate environmental pollution and enhance bioremediation strategies. Advances in understanding the genetic regulation and degradation pathways of naphthalene by bacteria offer insights into developing new methods to improve the bioremediation of contaminated environments (R. Peng et al., 2008).
Chemistry of Naphthylhydrazone Metal Complexes
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . It has hazard statements H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and not breathing the dust/fume/gas/mist/vapors/spray .
Propiedades
IUPAC Name |
2-naphthalen-2-ylethylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c13-14-8-7-10-5-6-11-3-1-2-4-12(11)9-10;/h1-6,9,14H,7-8,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFRCMPOLCDVDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CCNN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthalen-2-ylethylhydrazine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

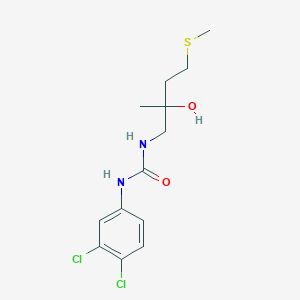
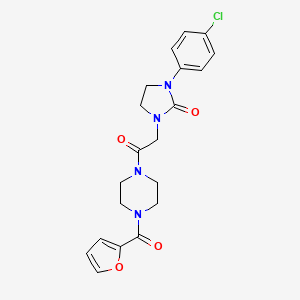
![5-[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one](/img/structure/B2879361.png)

![1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(o-tolyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![Methyl 2-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamido}acetate](/img/structure/B2879368.png)
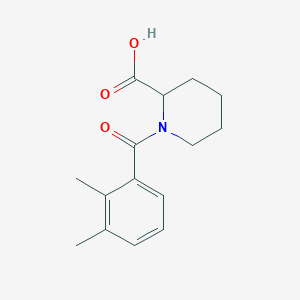
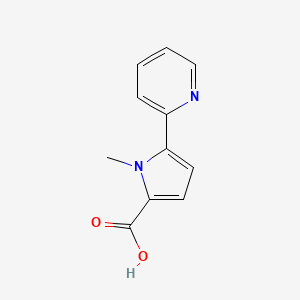
![N-(2-(1H-pyrazol-1-yl)ethyl)-2-methoxy-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2879376.png)

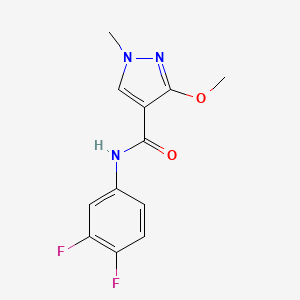
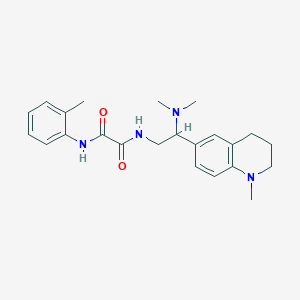
![N-(3-(1H-indol-1-yl)propyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2879381.png)